molecular formula C19H24N2O B14425614 N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide CAS No. 85019-67-6

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide

Katalognummer: B14425614
CAS-Nummer: 85019-67-6
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: IHLKCYIZQYPOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide is a chemical compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the cyanoethyl group, and the attachment of the benzyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, or other industrial products.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide include:

  • N-Benzyl-N,N-bis(2-cyanoethyl)thiourea
  • N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or industrial utility compared to similar compounds.

Eigenschaften

CAS-Nummer

85019-67-6

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

N-benzyl-N-[2-(2-cyanoethyl)cyclohexen-1-yl]propanamide

InChI

InChI=1S/C19H24N2O/c1-2-19(22)21(15-16-9-4-3-5-10-16)18-13-7-6-11-17(18)12-8-14-20/h3-5,9-10H,2,6-8,11-13,15H2,1H3

InChI-Schlüssel

IHLKCYIZQYPOOW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(CC1=CC=CC=C1)C2=C(CCCC2)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.